molecular formula C13H18N2O2 B1626687 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester CAS No. 61085-80-1

4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester

Cat. No. B1626687
CAS RN: 61085-80-1
M. Wt: 234.29 g/mol
InChI Key: DVMSHHYWRCBCDO-UHFFFAOYSA-N
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Description

4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester, commonly known as P4, is a chemical compound used in scientific research for its various biochemical and physiological effects. It is a white crystalline powder that is soluble in water and organic solvents. P4 has been studied extensively in the fields of neuroscience, pharmacology, and medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Asymmetric Synthesis and Derivative Development

4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester, serves as a versatile intermediate in the asymmetric synthesis of piperidines, important scaffolds in medicinal chemistry. Acharya and Clive (2010) demonstrate the Claisen rearrangement of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine, to produce optically pure piperidines. These derivatives are crucial for creating a broad range of substituted piperidine units, highlighting the compound's role in synthesizing complex amines (Acharya & Clive, 2010).

Anticancer Agent Development

The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been explored for their potential as anticancer agents. Rehman et al. (2018) synthesized these derivatives and evaluated them, discovering compounds with significant anticancer activity. This research underlines the importance of 4-piperidinecarboxylic acid derivatives in developing novel anticancer therapies (Rehman et al., 2018).

Nucleophile in Aminocarbonylation

Alkoxycarbonylpiperidines, including derivatives of 4-piperidinecarboxylic acid, have been employed as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. Takács et al. (2014) demonstrate their use in the synthesis of carboxamides and ketocarboxamides, contributing to the field of organic synthesis by enabling the formation of complex organic compounds under mild conditions (Takács et al., 2014).

Novel Synthesis Routes

Kiricojevic et al. (2002) developed an efficient synthesis method for methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a key intermediate in creating narcotic analgesics like remifentanil. This optimized synthesis highlights the role of 4-piperidinecarboxylic acid derivatives in pharmaceutical manufacturing, particularly in the production of potent analgesics (Kiricojevic et al., 2002).

properties

IUPAC Name

methyl 4-anilinopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12(16)13(7-9-14-10-8-13)15-11-5-3-2-4-6-11/h2-6,14-15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMSHHYWRCBCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30485922
Record name 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester

CAS RN

61085-80-1
Record name 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 32.5 parts of methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate and 200 parts of methanol is hydrogenated at normal pressure and at room temperature with 5 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated. The oily residue solidifies on scratching in 2,2'-oxybispropane. The product is filtered off and dried in vacuo, yielding 20 parts (85%) of methyl 4-(phenylamino)-4-piperidinecarboxylate; mp, 139.1° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester
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